Bienvenue dans la boutique en ligne BenchChem!

Alphaprodine hydrochloride

Pharmacokinetics Volume of Distribution Opioid Analgesic

Alphaprodine hydrochloride (CAS 561-78-4, trade name Nisentil) is the hydrochloride salt of alphaprodine, a synthetic piperidine ester opioid analgesic first marketed by Hoffmann-La Roche in 1949. It is an analog of meperidine (pethidine) within the phenylpiperidine class, acting primarily as a μ-opioid receptor agonist.

Molecular Formula C16H24ClNO2
Molecular Weight 297.82 g/mol
CAS No. 561-78-4
Cat. No. B1663617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlphaprodine hydrochloride
CAS561-78-4
SynonymsAlphaprodine Hydrochloride;  Nisentil;  Nisintel;  Prisilidene hydrochloride;  Nisentil hydrochloride;  Alpha-Prodine hydrochloride; ; [(3S,4R)-1,3-dimethyl-4-phenylpiperidin-4-yl] propanoate; hydrochloride
Molecular FormulaC16H24ClNO2
Molecular Weight297.82 g/mol
Structural Identifiers
SMILESCCC(=O)OC1(CCN(CC1C)C)C2=CC=CC=C2.Cl
InChIInChI=1S/C16H23NO2.ClH/c1-4-15(18)19-16(14-8-6-5-7-9-14)10-11-17(3)12-13(16)2;/h5-9,13H,4,10-12H2,1-3H3;1H/t13-,16+;/m0./s1
InChIKeyLFLUADVCIBEPQJ-MELYUZJYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Alphaprodine Hydrochloride (CAS 561-78-4): A Rapid-Onset, Short-Duration Synthetic Opioid for Specialized Procedural Analgesia Research


Alphaprodine hydrochloride (CAS 561-78-4, trade name Nisentil) is the hydrochloride salt of alphaprodine, a synthetic piperidine ester opioid analgesic first marketed by Hoffmann-La Roche in 1949 . It is an analog of meperidine (pethidine) within the phenylpiperidine class, acting primarily as a μ-opioid receptor agonist [1]. Alphaprodine is distinguished by a notably rapid onset of action (within 5 minutes of subcutaneous injection) and a short clinical duration of approximately 1–2 hours, properties that historically drove its use in obstetrics, minor surgery, and dental procedures requiring brief, controllable analgesia . The hydrochloride salt (MW 297.82 g/mol, mp 220–221°C) is freely soluble in water and alcohol but practically insoluble in ether, with a 1% aqueous solution pH of 4.5–5.2 [2].

Why Alphaprodine Hydrochloride Cannot Be Casually Substituted with Generic Meperidine or Alternative Phenylpiperidine Opioids in Research Protocols


Despite sharing the phenylpiperidine scaffold with meperidine, alphaprodine exhibits clinically and pharmacokinetically meaningful differences that render it non-interchangeable in experimental or therapeutic settings. A direct head-to-head pharmacokinetic study demonstrated that alphaprodine has a substantially smaller apparent volume of distribution (1.90 vs. 3.37 L/kg) and an equivalent plasma clearance (1.04 vs. 1.01 L/kg/min), resulting in a more rapid plasma concentration decline that mechanistically underpins its shorter duration of action [1]. In respiratory depression potency assays, alphaprodine was 3.68 times more potent than meperidine at peak effect, and its time-effect profile was significantly shorter, confirming that simple dose-equivalence cannot replicate its temporal pharmacodynamic signature [2]. Furthermore, behavioral pharmacology studies in pigeons revealed that the rate-decreasing effects of alphaprodine at higher doses are only partially antagonized by naloxone—in contrast to fentanyl—indicating a non-narcotic behavioral component absent in other μ-agonists [3]. These multidimensional divergences in distribution kinetics, respiratory potency, and receptor-effector coupling mean that protocols validated with alphaprodine cannot be reliably reproduced using generic meperidine, fentanyl, or morphine without extensive re-optimization.

Quantitative Differentiation Evidence for Alphaprodine Hydrochloride Against Closest Analogs: A Comparator-Anchored Procurement Guide


Apparent Volume of Distribution: Alphaprodine (1.90 L/kg) vs. Meperidine (3.37 L/kg) — Direct Pharmacokinetic Head-to-Head Comparison in Human Volunteers

In a direct head-to-head pharmacokinetic study, single intravenous bolus injections of alphaprodine or meperidine were administered to volunteer human subjects, and plasma concentration data were fitted to a biexponential equation. The apparent volume of distribution for alphaprodine was determined to be 1.90 L/kg, which is approximately 44% smaller than the 3.37 L/kg measured for meperidine under identical experimental conditions. Plasma clearances were nearly identical (1.04 vs. 1.01 L/kg/min for alphaprodine and meperidine, respectively), while plasma levels of alphaprodine declined at a more rapid rate, consistent with its shorter clinical duration [1]. The smaller Vd indicates that alphaprodine distributes less extensively into peripheral tissues compared to meperidine, which has direct implications for onset kinetics, duration predictability, and reduced tissue accumulation during repeated or prolonged administration protocols.

Pharmacokinetics Volume of Distribution Opioid Analgesic

Respiratory Depression Potency Ratios: Alphaprodine/Meperidine = 3.68 (Peak) and 3.00 (Mean) — Three-Way Head-to-Head Comparison Including Fentanyl in Healthy Adult Males

In a controlled crossover clinical trial, fentanyl (0.7 and 1.4 µg/kg), alphaprodine (0.135 and 0.270 mg/kg), meperidine (0.564 and 1.127 mg/kg), and placebo were administered intravenously over 2.6 min by infusion to five healthy adult males. Respiratory drive was measured by the 20-liter intercept (PETCO₂ at which ventilation equaled 20 L/min). The potency ratios at peak effect were: fentanyl/meperidine = 679; alphaprodine/meperidine = 3.68; fentanyl/alphaprodine = 179. Using the area under the time-effect curves, the potency ratios of mean effect were: fentanyl/meperidine = 450; alphaprodine/meperidine = 3.00; fentanyl/alphaprodine = 141 [1]. Critically, both fentanyl and alphaprodine were confirmed to be shorter-acting than meperidine, and fentanyl was shorter-acting than alphaprodine. The time-effect curves were fitted to linear and mono- and bi-exponential models, with time constants compatible with the relative durations of action.

Respiratory Depression Opioid Potency Safety Pharmacology

Behavioral Selectivity: Alphaprodine Exhibits a Significant Non-Narcotic Rate-Decreasing Component at Higher Doses, Unlike Fentanyl — Direct Three-Way Comparison in Operant Behavioral Model

The effects of anileridine, alphaprodine, and fentanyl were compared on responding by pigeons under a multiple fixed-ratio (FR), fixed-interval (FI) schedule of food presentation. All three drugs produced dose-related decreases in responding, but rate increases were observed after low doses of anileridine and alphaprodine in some birds. Naloxone (1 mg/kg) antagonized the rate-increasing and rate-decreasing effects of anileridine and alphaprodine at doses of 10 mg/kg or less, whereas the effects of higher doses (>10 mg/kg) were not antagonized by naloxone. Furthermore, chronic methadone or morphine (120 mg/kg/day p.o.) dosing produced only slight cross-tolerance to the rate-decreasing effects of anileridine and alphaprodine. In contrast, naloxone (0.01, 0.1, and 1 mg/kg) and chronic methadone or morphine administration shifted the dose-effect curve for fentanyl to the right, indicating full narcotic antagonism and cross-tolerance [1]. These data indicate that the rate-decreasing effects of alphaprodine at higher doses are only partially mediated by opioid receptor activation, whereas fentanyl's effects are primarily narcotic in nature.

Behavioral Pharmacology Opioid Receptor Selectivity Naloxone Antagonism

Stereoisomer Differentiation: Alphaprodine vs. Betaprodine — A Trade-Off Between Intrinsic Potency (5× Difference) and Metabolic Stability That Drove Clinical Selection of Alphaprodine

Prodine exists as two stereoisomeric racemates: alphaprodine (cis configuration, mixture of two cis isomers) and betaprodine (trans configuration, mixture of trans isomers). Betaprodine is approximately 5 times more potent than alphaprodine as an analgesic, and testing in rats showed that betaprodine was 550% the strength of morphine subcutaneously, compared to alphaprodine at 97% the strength of morphine [1][2]. However, betaprodine is metabolized substantially more rapidly than alphaprodine, produces more euphoria and side effects at all dose levels, and 5–10 mg of betaprodine is clinically equivalent to 25–40 mg of alphaprodine—indicating a narrower therapeutic window [2]. These combined factors—rapid metabolic inactivation, greater side effect burden, and unfavorable pharmacokinetic profile—led to only alphaprodine being developed for medicinal use and marketed as Nisentil [3]. Physicochemically, alphaprodine hydrochloride (mp 220–221°C) also exhibits a higher melting point than betaprodine hydrochloride (mp 195–196°C or 199–200°C), consistent with different crystal lattice energies attributable to their distinct stereochemistry [4].

Stereochemistry Structure-Activity Relationship Drug Development

Placental Transfer Ratio: Alphaprodine Umbilical Vein-to-Maternal Vein Ratio = 0.52 ± 0.09 — Quantitative Neonatal Exposure Data with Implications for Developmental Pharmacology Models

In a controlled clinical study of 30 parturients, the effect of intravenously administered alphaprodine (20–40 mg increments; total dose 39.3 ± 3.7 mg, mean ± SEM) on newborn outcomes was compared with an unmedicated control group (n=15 each). Apgar scores, neonatal acid-base status, and Neurologic and Adaptive Capacity Scoring System (NACS) scores were equally good in both groups. Alphaprodine concentrations in maternal vein, umbilical vein, and umbilical artery at delivery were measured using a gas-chromatographic mass spectrophotometric technique, yielding an umbilical vein-to-maternal vein (UV/MV) ratio of 0.52 ± 0.09 [1]. This ratio indicates that fetal alphaprodine exposure at delivery is approximately 52% of the maternal plasma concentration—a quantitatively defined placental transfer parameter that can be directly incorporated into physiologically based pharmacokinetic (PBPK) models of fetal drug exposure. It was concluded that when administered as in this study, alphaprodine has no adverse effects on the neonate [1].

Placental Transfer Obstetric Analgesia Neonatal Safety

Acute Toxicity (LD50) Cross-Study Reference Data: Alphaprodine Hydrochloride LD50 in Mice and Rats — Supporting Evidence for Safety Margin Calculations in Preclinical Study Design

The acute toxicity of alphaprodine hydrochloride has been characterized in standard rodent models. The LD50 values determined by Gruber et al. are: 54 mg/kg intravenously in mice, 73 mg/kg intraperitoneally in mice, and 22 mg/kg intraperitoneally in rats [1]. For cross-study context: meperidine has a reported oral LD50 in rats of 170 mg/kg [2], and fentanyl has an intravenous LD50 of approximately 11.2 mg/kg in mice and 2.91 mg/kg in rats [3]. Notably, phenelzine pretreatment—a monoamine oxidase inhibitor (MAOI)—did not alter the LD50 of alphaprodine in mice, in contrast to pethidine (meperidine), where phenelzine significantly increased group toxicity (decreased LD50), indicating that alphaprodine does not share meperidine's potentially fatal interaction liability with MAOIs [4]. This MAOI safety differentiation is directly relevant to studies involving polypharmacology or comorbid antidepressant use.

Acute Toxicity LD50 Safety Pharmacology

Evidence-Backed Research and Industrial Application Scenarios for Alphaprodine Hydrochloride (CAS 561-78-4)


Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Short-Duration Opioid Analgesia Using a Well-Characterized Compound with Smaller Volume of Distribution Than Meperidine

Alphaprodine's 44% smaller Vd (1.90 L/kg) relative to meperidine (3.37 L/kg), combined with near-identical plasma clearance (1.04 vs. 1.01 L/kg/min), makes it an ideal probe compound for PK/PD modeling of rapid-onset, short-duration opioids [1]. Its faster plasma decline rate, directly measured in human volunteers, provides a validated kinetic profile for computational models investigating the relationship between distribution kinetics and duration of analgesic effect. Researchers designing physiologically based pharmacokinetic (PBPK) models can leverage the known Vd, clearance, and placental transfer ratio (UV/MV = 0.52) as experimentally derived input parameters specific to this compound [2].

Behavioral Pharmacology Studies Investigating Non-Narcotic Components of Opioid Drug Action via Naloxone Differential Antagonism Paradigms

Alphaprodine's unique profile—where rate-decreasing behavioral effects at doses exceeding 10 mg/kg are not antagonized by naloxone, unlike fentanyl—positions it as a critical tool compound for dissecting narcotic vs. non-narcotic behavioral mechanisms of phenylpiperidine opioids [3]. This property is directly demonstrated in the three-way comparison with anileridine and fentanyl in operant behavioral models. Researchers studying biased signaling, off-target effects, or the neuropharmacology of opioid-induced behavioral suppression can use alphaprodine as a reference compound that exhibits a qualitatively distinct pharmacological signature from prototypical μ-agonists [3].

Analytical Reference Standard for Phenylpiperidine Opioid Method Development and Forensic Toxicology, Leveraging Distinct Physicochemical and Stereochemical Properties

Alphaprodine hydrochloride (mp 220–221°C) possesses a well-defined melting point that is 20–26°C higher than its stereoisomer betaprodine hydrochloride (mp 195–200°C), providing a clear thermal differentiation criterion for identity confirmation and purity assessment [4]. Its freely water-soluble hydrochloride salt form, established GLC analytical methodology with nitrogen-phosphorus detection, and known mass spectral fragmentation pattern make it suitable as a reference standard for developing and validating analytical methods targeting the phenylpiperidine opioid class [5]. Additionally, as a Schedule I controlled substance in the United States with an annual aggregate manufacturing quota, its procurement for analytical reference purposes requires documented scientific justification—a requirement supported by the quantitative evidence compiled in this guide [6].

Maternal-Fetal Pharmacology and Developmental Toxicology Models Requiring Quantitatively Defined Placental Transfer Parameters

The umbilical vein-to-maternal vein concentration ratio of 0.52 ± 0.09, measured by GC-MS in a controlled clinical study of 30 parturients, provides a rare, quantitatively precise placental transfer parameter for an opioid analgesic [2]. This data point can be directly incorporated into PBPK models of fetal drug exposure, enabling researchers to predict neonatal exposure levels without the confounding variables introduced by compounds with less well-characterized placental transfer kinetics. The documented absence of adverse neonatal effects (Apgar, NACS, and acid-base status all equivalent to unmedicated controls at the studied dose range) further supports its use as a reference compound in developmental pharmacology protocols [2].

Quote Request

Request a Quote for Alphaprodine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.